Tylosin vs. Tylvalosin: In Vitro Activity Against Porcine Mycoplasmas (M. hyopneumoniae, M. hyorhinis, M. hyosynoviae)
Tylvalosin, a semi-synthetic tylosin derivative, exhibits superior in vitro activity against key porcine mycoplasma species. In a study of 115 field isolates (27 M. hyopneumoniae, 48 M. hyorhinis, 40 M. hyosynoviae) from Southern Europe, tylvalosin had MIC90 values 4 to 5 two-fold dilutions lower than tylosin and tilmicosin [1]. More specifically, against 20 Spanish M. hyopneumoniae field isolates, tylvalosin showed MIC50 and MIC90 values of 0.016 and 0.06 µg/ml, respectively, while tylosin and lincomycin had MIC50/MIC90 values of 0.06-0.25 µg/ml [2].
| Evidence Dimension | In vitro antimicrobial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90: 0.06 µg/ml (against M. hyopneumoniae field isolates) |
| Comparator Or Baseline | Tylosin MIC50/MIC90: 0.06-0.25 µg/ml; Tylvalosin MIC90 values 4 to 5 two-fold dilutions lower |
| Quantified Difference | Tylvalosin MIC90 is 16- to 32-fold lower than tylosin against porcine mycoplasmas [1] |
| Conditions | Broth microdilution method; 115 field strains isolated 2013-2018 from Southern Europe |
Why This Matters
Procurement for swine respiratory disease control must account for this 16- to 32-fold potency difference; tylvalosin may be indicated where tylosin MICs approach or exceed clinical breakpoints.
- [1] Rosales, R. S., et al. (2020). Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe. BMC Veterinary Research, 16, 324. View Source
- [2] Tavío, M. M., et al. (2014). In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae. Veterinary Record, 175(21), 539. View Source
